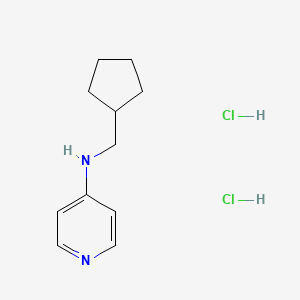

(E)-But-2-enedioic acid;2-(tert-butylamino)-1-(4-chlorophenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-But-2-enedioic acid;2-(tert-butylamino)-1-(4-chlorophenyl)propan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C21H26ClNO9 and its molecular weight is 471.887. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Properties

- N-alkoxyarylaminyl Radicals : An electrochemical study of various radicals, including N-tert-butoxy derivatives similar to the compound , highlighted their electrochemical behaviors in cyclic voltammetry experiments. These studies are crucial for understanding the properties of these radicals in various applications, including in organic chemistry and materials science (Miura & Muranaka, 2006).

Molecular Docking and Spectroscopy Studies

- Potential Adrenaline Uptake Inhibitor : A molecule closely related to 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one was studied using density functional theory (DFT) and vibrational spectroscopy. The research suggested its potential as an adrenaline uptake inhibitor, indicating its significance in Central nervous system (CNS) drug discovery (Sevvanthi, Muthu & Raja, 2018).

Synthesis and Application in Organic Chemistry

- Synthesis of Abscisic Acid : Research on the synthesis of abscisic acid, a plant hormone, involved the use of (E)-But-2-enedioic acid. This kind of research contributes to our understanding of complex organic synthesis processes, which have applications in agriculture and biology (Cornforth, Hawes & Mallaby, 1992).

- Novel Alkenoic Acid Esters : Studies on novel alkenoic acid esters from the roots of Ranunculus ternatus utilized compounds similar to (E)-But-2-enedioic acid, highlighting the importance of these compounds in natural product chemistry and pharmacology (Xiong et al., 2007).

Chemical Structure and Reactivity

- Substituted Diphenyl Oxalates : Research on the structure of ethanedioic acid diphenyl ester derivatives, which are related to (E)-But-2-enedioic acid, provided insights into the conformational properties of these molecules. Such studies are important for developing new materials and understanding molecular interactions (George et al., 1994).

Mechanism of Action

Target of Action

The primary targets of 3’-Dechloro-4’-chloro Bupropion Fumarate are the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters are involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .

Mode of Action

3’-Dechloro-4’-chloro Bupropion Fumarate exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This prolongs their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . When used as an aid to smoking cessation, it is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor .

Biochemical Pathways

The affected biochemical pathways primarily involve the neurotransmitters norepinephrine and dopamine. By inhibiting their reuptake, 3’-Dechloro-4’-chloro Bupropion Fumarate increases their availability in the synaptic cleft, enhancing their downstream effects .

Pharmacokinetics

It is known that the mean elimination half-life of bupropion after chronic dosing is 21 hours, and steady-state plasma concentrations of bupropion are reached within 8 days . The absorption of bupropion, especially the extended-release formulation, takes a long time, with serum levels peaking after approximately 5 hours .

Result of Action

The molecular and cellular effects of 3’-Dechloro-4’-chloro Bupropion Fumarate’s action primarily involve the increased availability of norepinephrine and dopamine in the synaptic cleft, leading to enhanced downstream effects of these neurotransmitters . This results in its antidepressant effect and its efficacy as an aid to smoking cessation .

Properties

IUPAC Name |

(E)-but-2-enedioic acid;2-(tert-butylamino)-1-(4-chlorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.2C4H4O4/c1-9(15-13(2,3)4)12(16)10-5-7-11(14)8-6-10;2*5-3(6)1-2-4(7)8/h5-9,15H,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPADJAZYXDVHBG-LVEZLNDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(NC(C)(C)C)C(=O)C1=CC=C(C=C1)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)

![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)

![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)

![[(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B583047.png)